molecular formula C11H15NO2 B1664625 4-tert-butyl-N-hydroxybenzamide CAS No. 62034-73-5

4-tert-butyl-N-hydroxybenzamide

Cat. No. B1664625
CAS RN: 62034-73-5
M. Wt: 193.24 g/mol
InChI Key: HVTKRCPHQXJOFW-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-hydroxybenzamide” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 g/mol . The IUPAC name for this compound is N-tert-butyl-4-hydroxybenzamide .


Synthesis Analysis

The synthesis of 4-hydroxybenzamide analogues, which includes “4-tert-butyl-N-hydroxybenzamide”, involves imidation, EDC coupling, and etherification reactions . Another synthesis method involves the condensation of aromatic aldehydes and commercially available 4- (tert-butyl)benzoic acid .


Molecular Structure Analysis

The InChI code for “4-tert-butyl-N-hydroxybenzamide” is 1S/C11H15NO2/c1-11(2,3)12-10(14)8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14) . The Canonical SMILES for this compound is CC(C)(C)NC(=O)C1=CC=C(C=C1)O .


Physical And Chemical Properties Analysis

“4-tert-butyl-N-hydroxybenzamide” has a molecular weight of 193.24 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It also has a rotatable bond count of 2 . The topological polar surface area of the compound is 49.3 Ų .

Scientific Research Applications

Antioxidant Activity

4-tert-butyl-N-hydroxybenzamide and its derivatives have been synthesized and studied for their potential antioxidant activities. For instance, N-substituted salicylic acid amides have been synthesized, which include sterically hindered phenols like 3-tert-butyl-N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-ethyl-2-hydroxybenzamide, demonstrating potential as antioxidants. The formation of hydrogen bonds by these molecules has been evidenced through UV and IR spectroscopy (Storozhok et al., 2013).

Crystal Structure Analysis

The crystal structures of compounds similar to 4-tert-butyl-N-hydroxybenzamide, such as 1,4-bis(3,5-di-tert-butyl-2-hydroxybenzamido)butane, have been characterized using single-crystal X-ray diffraction. This research provides insight into the different interactions exhibited by these compounds and their crystal packing, based on hydrogen bonds (Jiménez et al., 2007).

Catalytic Applications

Chiral N-hydroxybenzamides have been synthesized and studied as precursors for chiral short-lived N-oxyl radicals. These radicals have been characterized and used in kinetic studies for hydrogen atom transfer processes, showing moderate chiral discrimination. This research suggests potential applications in asymmetric oxidations (Capraro et al., 2014).

Ligand Development

Research has been conducted on developing new anionic cobalt complexes using highly hindered bis-amides, including derivatives of 4-tert-butyl-N-hydroxybenzamide, as ligands. These ligands have been prepared and their complexing ability toward Co(II) has been investigated, showing potential for applications in coordination chemistry (Jiménez et al., 2007).

Synthetic Chemistry Applications

Several studies have explored the synthesis of various derivatives and related compounds to 4-tert-butyl-N-hydroxybenzamide for diverse applications in synthetic chemistry. These include studies on the synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde (Inagaki et al., 2003) and directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide (Reitz & Massey, 1990).

Safety And Hazards

“4-tert-butyl-N-hydroxybenzamide” is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion, rinse mouth and seek medical help .

properties

IUPAC Name

4-tert-butyl-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)9-6-4-8(5-7-9)10(13)12-14/h4-7,14H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTKRCPHQXJOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80613051
Record name 4-tert-Butyl-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80613051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-hydroxybenzamide

CAS RN

62034-73-5
Record name 4-tert-Butyl-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80613051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Everly - 2018 - search.proquest.com
Rare earth elements have been receiving a considerable amount of attention over the last few decades because of their increasing demand and limited supply in today’s industry. …
Number of citations: 11 search.proquest.com
D Everly, C Anderson, S Jansone-Popova… - Aspects in mining & …, 2021 - osti.gov
Interest in Rare Earth Elements (REEs) has increased due to their distinct properties and new applications. China currently has a monopoly on rare earth production due to the lack of …
Number of citations: 1 www.osti.gov
J Choi, JG Park, YP Pang - Tetrahedron letters, 2008 - Elsevier
Several resins have reportedly been used to synthesize hydroxamic acids except for the hydroxythiophenol (Marshall) resin. Herein, we report the use of the Marshall resin to synthesize …
Number of citations: 15 www.sciencedirect.com

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